2-Amino-5-iodobenzaldehyde
Overview
Description
2-Amino-5-iodobenzaldehyde is a chemical compound used in scientific research. It has a molecular formula of C7H6INO and an average mass of 247.033 Da . It is characterized by its high perplexity and burstiness, making it valuable for diverse applications such as organic synthesis and medicinal chemistry.
Synthesis Analysis
While there are no direct synthesis methods for 2-Amino-5-iodobenzaldehyde found, a similar compound, 2-amino-3,5-dibromobenzaldehyde, has been synthesized using o-nitrobenzaldehyde as a raw material. The nitro group is reduced using an iron powder/glacial acetic acid system to obtain an o-aminobenzaldehyde mixture. This mixture is then cooled and directly dropped with bromine to obtain 2-amino-3,5-dibromobenzaldehyde .Molecular Structure Analysis
The molecular structure of 2-Amino-5-iodobenzaldehyde consists of a benzene ring substituted with an amino group (NH2) at the 2nd position and an iodine atom at the 5th position . The benzene ring also has a formyl group (CHO) attached, contributing to its aldehyde classification .Physical And Chemical Properties Analysis
2-Amino-5-iodobenzaldehyde has a density of 2.0±0.1 g/cm³, a boiling point of 331.8±37.0 °C at 760 mmHg, and a flash point of 154.5±26.5 °C . It has 2 H-bond acceptors, 2 H-bond donors, and 1 freely rotating bond . Its polar surface area is 43 Ų .Scientific Research Applications
C7H6INO\text{C}_7\text{H}_6\text{INO}C7H6INO
, is an intriguing building block in organic synthesis. Below, I’ve outlined six distinct fields where this compound finds utility:Photocatalysis and Photochemical Transformations
2-Amino-5-iodobenzaldehyde can participate in photochemical reactions under UV or visible light irradiation. Researchers explore its potential as a photocatalyst for organic transformations, including C-H functionalization, cyclizations, and rearrangements. These processes offer green and sustainable synthetic routes.
For more technical details, you can refer to the compound’s ChemSpider page . If you’re interested in obtaining the compound for research purposes, suppliers like Ambeed offer it . Thermo Scientific Chemicals also provides a product with similar properties .
Future Directions
There is significant interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . This suggests potential future directions in the development of new pharmaceuticals and research compounds.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .
Mode of Action
It’s known that molecules containing 2′-amino groups, instead of a 2′-hydroxyl, favor adenylation to occur . This suggests that 2-Amino-5-iodobenzaldehyde might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that aminoglycosides, which are structurally similar, affect protein synthesis pathways .
Result of Action
It’s known that similar compounds, such as aminoglycosides, have bactericidal activity .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-amino-5-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXABUHLZTXEVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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